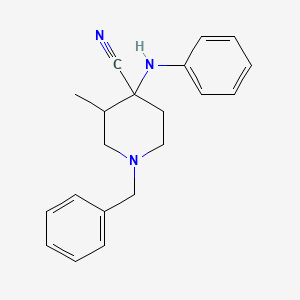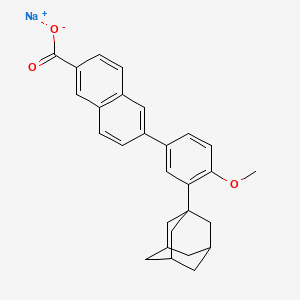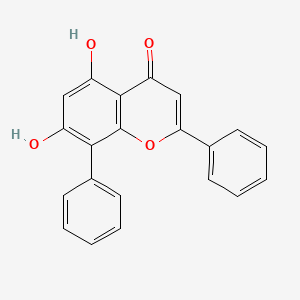
5,7-Dihydroxy-2,8-diphenyl-4H-1-benzopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dihydroxy-2,8-diphenyl-4H-1-benzopyran-4-one: is a flavonoid compound known for its diverse biological activities. It is a member of the flavone family, characterized by a benzopyran ring structure with hydroxyl groups at positions 5 and 7, and phenyl groups at positions 2 and 8. This compound is of significant interest due to its potential therapeutic applications and its role in various biochemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dihydroxy-2,8-diphenyl-4H-1-benzopyran-4-one typically involves the condensation of appropriate phenolic compounds with benzaldehyde derivatives. One common method is the use of the Claisen-Schmidt condensation reaction, where a phenolic aldehyde reacts with an acetophenone derivative in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at elevated temperatures to facilitate the formation of the flavonoid structure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5,7-Dihydroxy-2,8-diphenyl-4H-1-benzopyran-4-one can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, leading to the formation of dihydroflavonoid derivatives.
Substitution: The hydroxyl groups at positions 5 and 7 can participate in substitution reactions, such as methylation or acetylation, using reagents like methyl iodide or acetic anhydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Methyl iodide, acetic anhydride, and other alkylating or acylating agents.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroflavonoid derivatives.
Substitution: Methylated or acetylated flavonoid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5,7-Dihydroxy-2,8-diphenyl-4H-1-benzopyran-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology: This compound has been studied for its antioxidant properties, which can help protect cells from oxidative stress. It has also shown potential as an anti-inflammatory agent, making it a candidate for further research in treating inflammatory diseases.
Medicine: In medicine, this compound has been investigated for its potential therapeutic effects, including anticancer, antiviral, and neuroprotective activities. Its ability to modulate various biological pathways makes it a promising compound for drug development.
Industry: In the industrial sector, this compound can be used in the formulation of cosmetics and skincare products due to its antioxidant and anti-inflammatory properties. It may also find applications in the food industry as a natural preservative.
Wirkmechanismus
The mechanism of action of 5,7-Dihydroxy-2,8-diphenyl-4H-1-benzopyran-4-one involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it may inhibit the activity of enzymes involved in inflammation, such as cyclooxygenase and lipoxygenase, thereby exerting anti-inflammatory effects. The compound’s ability to modulate signaling pathways, such as the NF-κB pathway, further contributes to its biological activities.
Vergleich Mit ähnlichen Verbindungen
Genistein: 5,7-Dihydroxy-3-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
Naringenin: 2,3-Dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
Pinocembrin: 2,3-Dihydro-5,7-dihydroxy-2-phenyl-4H-1-benzopyran-4-one
Comparison: While all these compounds share a similar flavonoid structure, 5,7-Dihydroxy-2,8-diphenyl-4H-1-benzopyran-4-one is unique due to the presence of two phenyl groups at positions 2 and 8. This structural feature may contribute to its distinct biological activities and potential therapeutic applications. For example, Genistein is known for its estrogenic activity, while Naringenin and Pinocembrin are recognized for their antioxidant and anti-inflammatory properties. The unique substitution pattern in this compound may result in different pharmacological profiles and applications.
Eigenschaften
CAS-Nummer |
190973-06-9 |
|---|---|
Molekularformel |
C21H14O4 |
Molekulargewicht |
330.3 g/mol |
IUPAC-Name |
5,7-dihydroxy-2,8-diphenylchromen-4-one |
InChI |
InChI=1S/C21H14O4/c22-15-11-16(23)20-17(24)12-18(13-7-3-1-4-8-13)25-21(20)19(15)14-9-5-2-6-10-14/h1-12,22-23H |
InChI-Schlüssel |
RGLIOSJKHPSHPA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


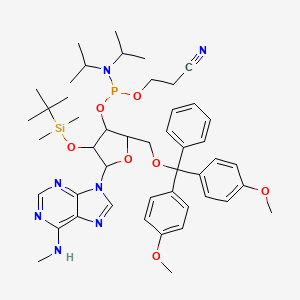
![2-[[N-(4,5-dimethyl-3-isoxazolyl)-N-(methoxymethyl)amino]sulfonyl]-phenylboronic acid](/img/structure/B12294029.png)
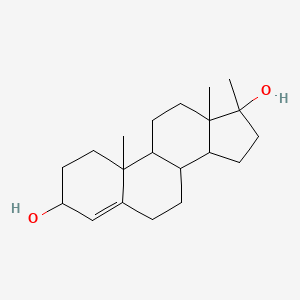

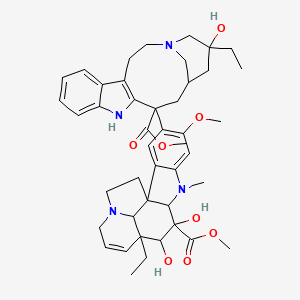
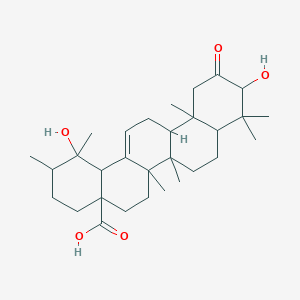

![5-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic Acid Pinacol Ester](/img/structure/B12294075.png)

![1-[N'-[3-[4-[3-[[amino-(hexylcarbamoylamino)methylidene]amino]propyl]piperazin-1-yl]propyl]carbamimidoyl]-3-hexylurea; methanesulfonic acid](/img/structure/B12294096.png)
![(4R,5S,6S)-3-[[(3S,5S)-1-[3-[[[(2S,4S)-4-[[(4R,5S,6S)-2-Carboxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl]thio]-2-pyrrolidinyl]carbonyl]amino]benzoyl]-5-[[(3-carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid](/img/structure/B12294099.png)
